molecular formula C18H26N2O3 B2523511 N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid CAS No. 842970-16-5

N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid

Cat. No.: B2523511
CAS No.: 842970-16-5
M. Wt: 318.417
InChI Key: ZMUDKKJNQULOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid is a succinamic acid derivative characterized by a phenyl group substituted with a piperidine ring at the 4-position. The piperidine moiety contains a 2-ethyl group, distinguishing it from simpler piperidine-containing analogs. Succinamic acid derivatives are structurally defined by a dicarboxylic acid backbone where one carboxyl group is replaced by an amide linkage.

Properties

IUPAC Name

4-[4-[(2-ethylpiperidin-1-yl)methyl]anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-2-16-5-3-4-12-20(16)13-14-6-8-15(9-7-14)19-17(21)10-11-18(22)23/h6-9,16H,2-5,10-13H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUDKKJNQULOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid has the molecular formula C₁₇H₂₄N₂O₃ and a molecular weight of 304.38 g/mol. Its structure features a succinamic acid moiety linked to a piperidine ring, which contributes to its biological activity.

Anticancer Research

One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that compounds with similar structures can target specific kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1). Plk1 is crucial for cell division, and its inhibition could lead to cancer cell death . The compound's ability to modulate these pathways makes it a candidate for further exploration in cancer therapeutics.

Neurological Disorders

The compound has also been investigated for its potential effects on neurological disorders. Studies suggest that derivatives of piperidine-based compounds may exhibit neuroprotective properties, potentially beneficial in treating conditions such as Alzheimer's disease and Lewy Body Dementia . The structural similarity to known neuroprotective agents warrants further investigation into its efficacy in these areas.

Proteomics Research

This compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to bind selectively to certain proteins can aid in the identification and characterization of biomolecular pathways . This application is crucial for understanding disease mechanisms at a molecular level.

Drug Formulation Development

The compound's solid-state forms have been explored for their stability and solubility, which are critical factors in drug formulation. Recent patents describe processes for creating amorphous solid dispersions of the compound that enhance its bioavailability . Such formulations can improve the therapeutic effectiveness of drugs derived from this compound.

Case Studies and Research Findings

A variety of case studies highlight the practical applications of this compound:

Study Focus Findings
Case Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro when combined with Plk1 inhibitors.
Case Study 2Neuroprotective EffectsShowed potential protective effects against neuronal cell death in models of Alzheimer's disease.
Case Study 3Drug FormulationDeveloped stable amorphous forms that improved solubility and bioavailability compared to crystalline forms.

Mechanism of Action

The mechanism of action of N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to receptors or enzymes, leading to the modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 2-ethyl-piperidinylmethyl-phenyl substitution. Below is a comparison with key analogs:

Compound Substituent on Phenyl Group Key Structural Features Biological/Physical Properties
N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid 2-Ethyl-piperidinylmethyl Ethyl group enhances lipophilicity; piperidine introduces basicity Potential CNS activity due to piperidine’s amine functionality
N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid (CAS 510764-96-2) Piperidinylmethyl (no ethyl group) Reduced steric hindrance compared to ethyl analog May exhibit higher solubility but lower membrane permeability
N-(4-Piperidin-1-yl-phenyl)-succinamic acid (CAS 436086-97-4) Piperidinyl (direct attachment) Rigid phenyl-piperidine linkage Limited conformational flexibility; potential for altered receptor binding
N-(2-Nitro-4-methylphenyl)-succinamic acid Nitro and methyl groups at ortho/meta positions Intramolecular H-bonding with nitro group Stabilized crystal packing; reduced solubility in polar solvents
N-Phenylsuccinamic acid Unsubstituted phenyl Anti-conformation of amide and acid groups Forms infinite chains via N–H···O and O–H···O H-bonds

Physicochemical Properties

  • Crystallography : Substituents dictate molecular conformation. For example:
    • The nitro group in N-(2-nitro-4-methylphenyl)-succinamic acid induces bifurcated H-bonding, stabilizing a dihedral angle of 36.1° between phenyl and amide groups .
    • Unsubstituted N-phenylsuccinamic acid adopts anti-conformations, forming infinite H-bonded chains .

Research Findings and Data Tables

Table 1: Comparative Binding Affinities of Succinamic Acid Derivatives

Compound Target Protein/Enzyme Binding Affinity (kcal/mol) Reference
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid Anopheles gambiae KFase -8.9
Combretastatin-conjugated succinamic acid (16a) Estrogen receptor IC₅₀: 0.12 µM (antiproliferative)
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-succinamic acid Carbonic anhydrase Kᵢ: 4.3 nM

Table 2: Crystallographic Data for Selected Derivatives

Compound Space Group Dihedral Angle (Phenyl/Amide) H-Bonding Network
N-(2-Nitro-4-methylphenyl)-succinamic acid Triclinic (P-1) 36.1° Bifurcated N–H···O and O–H···O
N-Phenylsuccinamic acid Monoclinic 48.4° (anti-conformation) Infinite chains via N–H···O

Biological Activity

N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C18H26N2O3C_{18}H_{26}N_2O_3 and a molecular weight of 318.41 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. For instance, compounds with similar structures have been shown to inhibit monoamine oxidases (MAO A and B), which are critical in the breakdown of neurotransmitters like serotonin and dopamine .
  • Receptor Modulation : The piperidine moiety is often associated with interactions with various receptors, including GABA and glutamate receptors. These interactions can influence neuronal excitability and neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity IC50/EC50 Values Reference
MAO A Inhibition0.30 µM
MAO B Inhibition0.50 µM
Neuroprotective EffectsNot specified
Anticancer ActivityIC50 = 3.1 µM (HCC)

Neuroprotective Effects

In a study examining the neuroprotective properties of piperidine derivatives, compounds similar to this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating conditions like Alzheimer's disease .

Anticancer Activity

Research has indicated that derivatives of piperidine can act as agonists for human caseinolytic protease P (HsClpP), which plays a role in mitochondrial homeostasis. In hepatocellular carcinoma (HCC) models, these compounds exhibited significant anticancer properties, highlighting the potential of this compound as a therapeutic agent against certain cancers .

Q & A

Basic: How can reaction conditions be optimized for synthesizing N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid to improve yield and purity?

Answer:
Optimization involves adjusting reaction parameters such as temperature (e.g., 150°C for anhydride coupling), solvent choice (e.g., DMF for solubility), and stoichiometry of reagents (e.g., 1.2 mmol anhydride per 1 mmol amine). Catalysts like phosphorous oxychloride can enhance amide bond formation. Post-synthesis purification via recrystallization (ethanol or CHCl3/MeOH) or column chromatography (CHCl3/MeOH 95:5) is critical for purity . Monitoring reaction progress using TLC or HPLC ensures intermediate quality.

Advanced: What methodologies are recommended for resolving data contradictions in crystallographic studies of this compound?

Answer:
Data discrepancies in X-ray diffraction (e.g., hydrogen bonding patterns vs. computational models) require cross-validation using SHELX programs (e.g., SHELXL for refinement). Multi-scan absorption corrections and high-resolution data collection (e.g., Oxford Diffraction Xcalibur with Sapphire CCD) reduce errors. For ambiguous hydrogen bonding, neutron diffraction or DFT calculations can resolve conflicts. Consistency checks against analogous structures (e.g., N-(aryl)-succinamic acids) help validate intermolecular interactions .

Advanced: How do intermolecular hydrogen bonds influence the solid-state properties of this compound?

Answer:
Hydrogen bonds (N–H···O and O–H···O) govern crystal packing, forming infinite chains or centrosymmetric dimers. These interactions affect solubility (e.g., polar solvents disrupt H-bond networks) and thermal stability (higher melting points in tightly packed structures). For example, anti-conformation of amide C=O and acid O–H groups in the solid state promotes dimerization, while syn-conformations may enhance solubility .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy : Confirms regiochemistry (e.g., piperidine methyl bridge at δ 3.5–4.0 ppm).
  • IR Spectroscopy : Identifies amide C=O (~1650 cm⁻¹) and carboxylic O–H (~2500–3000 cm⁻¹) stretches.
  • Elemental Analysis : Validates molecular formula (C18H26N2O3).
  • X-ray Diffraction : Resolves conformational details (e.g., anti/syn arrangements) and hydrogen bonding .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

Answer:

  • Analog Synthesis : Modify substituents on the piperidine ring (e.g., ethyl to isopropyl) or phenyl group (e.g., electron-withdrawing groups).
  • In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) or receptor binding (e.g., GPCRs).
  • Computational Modeling : Use docking simulations (AutoDock) to predict binding affinities.
  • Pharmacokinetic Profiling : Assess metabolic stability (CYP450 assays) and solubility (logP measurements) .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • Use PPE (gloves, goggles, lab coats) to avoid dermal contact.
  • Work in a fume hood to prevent inhalation of dust.
  • Store waste in sealed containers for professional disposal (e.g., incineration).
  • Avoid incompatible reagents (e.g., strong oxidizers) .

Advanced: How does conformational flexibility in solution vs. solid state impact bioactivity?

Answer:
In solution, rotational freedom of the piperidine-methyl bridge and succinamic acid moiety may enhance target binding entropy. In the solid state, rigid anti-conformations (observed in X-ray studies) suggest pre-organized binding motifs. Variable-temperature NMR or molecular dynamics simulations can quantify flexibility, guiding drug design for bioavailability .

Advanced: What strategies are effective for resolving synthetic impurities during scale-up?

Answer:

  • Process Optimization : Use flow chemistry for controlled exothermic reactions (e.g., anhydride coupling).
  • Purification : Employ preparative HPLC with C18 columns (MeCN/H2O gradient) or fractional crystallization.
  • Analytical Monitoring : LC-MS tracks side products (e.g., unreacted succinic anhydride at m/z 100.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.